molecular formula C11H7BrFNO2 B11838740 8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid

8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid

Cat. No.: B11838740
M. Wt: 284.08 g/mol
InChI Key: FGPSUHLJIRLQKR-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid is a quinoline derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The presence of halogen atoms enhances its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinoline-3-carboxylic acid
  • 8-Bromo-2-methylquinoline
  • 7-Fluoro-2-methylquinoline-8-boronic acid

Uniqueness

8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

8-bromo-6-fluoro-7-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H7BrFNO2/c1-5-7(13)4-6-2-3-8(11(15)16)14-10(6)9(5)12/h2-4H,1H3,(H,15,16)

InChI Key

FGPSUHLJIRLQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=NC2=C1Br)C(=O)O)F

Origin of Product

United States

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